Aluminon

Overview

Description

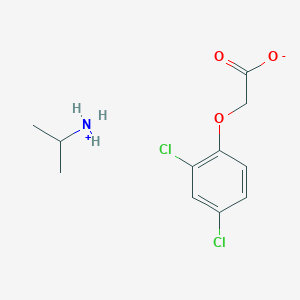

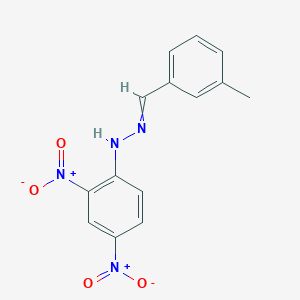

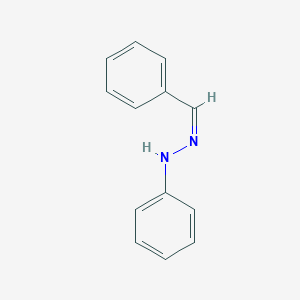

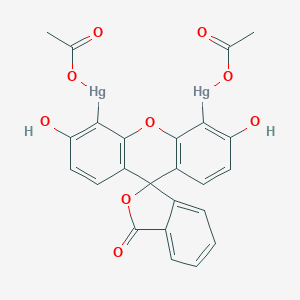

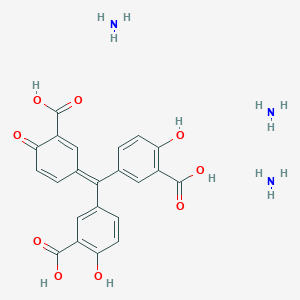

Aluminon, also known as the triammonium salt of aurintricarboxylic acid, is a dye often used to detect the presence of the aluminium ion in an aqueous solution . It forms a red complex salt in combination with Al3+ . This compound is prepared by reacting sodium nitrite with salicylic acid, adding formaldehyde, then treating with ammonia .

Synthesis Analysis

This compound is synthesized through a reduction of aluminum acetylacetonate [Al (acac) 3] by lithium aluminum hydride (LiAlH4) in mestitylene at 165 °C . The side products are removed by repeated washing with dry, ice-cold methanol and the reaction mixture is filtered to obtain gray-colored Al-NPs .

Molecular Structure Analysis

This compound has a molecular formula of C22H23N3O9 . It forms brilliantly colored lake pigments with many metals . The pigments are red in combination with Be2+ and Ga3+ . The pigment is deep purple or reddish-brown in combination with Fe3+ .

Chemical Reactions Analysis

Aluminum ion reacts with aqueous ammonia to produce a white gelatinous precipitate of Al(OH)3 . This compound forms a red “lake” and a colorless solution . Aluminum reacts with alkalis to form aluminates along with the liberation of hydrogen gas, H2 .

Physical And Chemical Properties Analysis

Aluminum is a silvery-white, lightweight, corrosion-resistant, non-magnetic, and ductile material . It is the most abundant metal on Earth . Aluminum forms amphoteric oxides, that is, it shows both acidic and basic character .

Scientific Research Applications

Detection of Aluminum Species : Aluminon is primarily used for the colorimetric determination of Al(III) species. It forms a dye that reacts with aluminum, aiding in its detection. The impact of variables like time, temperature, and pH on the color development of the this compound complex is significant. However, it's noted that other species, particularly Be(II) and Fe(III), can affect color formation, necessitating verification by other techniques like atomic absorption spectrophotometry (Clark & Krueger, 1985).

Studying Aluminum's Biological Effects : this compound has been used to examine the effects of aluminum on biological systems. For example, in studies investigating the impact of aluminum on erythropoiesis in mice, this compound staining was employed for detecting aluminum in bone and liver tissues (Garbossa, Gutnisky, & Nesse, 1996).

Evolution of Aluminum Accumulation in Plants : The evolution of aluminum accumulation in ferns and lycophytes was explored using this compound as part of the methodology. This study provided insights into the distribution and concentration of aluminum in these plant groups (Schmitt et al., 2017).

Quality Improvement in this compound Production : Research has been conducted to improve the quality of this compound, focusing on the extraction of impurities and its stability against time and light. This improvement is crucial for ensuring accurate and reliable results in its applications (Funasaka, Ando, Fujimura, & Hanai, 1968).

Verification of this compound Staining in Bone : Laser microprobe mass analysis (LAMMA) was used to verify this compound staining in bone, identifying aluminum and iron at sites of specific staining. This study highlighted the importance of using complementary techniques to confirm the results of this compound staining (Verbueken et al., 1986).

Mechanism of Action

Target of Action

Aluminon, the triammonium salt of aurintricarboxylic acid, is primarily used to detect the presence of the aluminum ion in an aqueous solution . It forms a red complex salt in combination with Al3+ , making aluminum ions the primary target of this compound.

Mode of Action

This compound interacts with its target, the aluminum ions, by forming a red complex salt . This interaction results in a color change that allows for the detection and quantification of aluminum ions in a solution .

Biochemical Pathways

For instance, aluminum can inhibit root growth by altering water and nutrient uptake . It can also affect bone mineralization and formation by increasing osteoclast activity, decreasing osteoblast function, and inhibiting vitamin D biological properties .

Pharmacokinetics

Aluminum, which this compound targets, is known to be absorbed primarily through the gastrointestinal tract and distributed throughout the body, including the brain, bone, and kidneys .

Result of Action

The primary result of this compound’s action is the formation of a red complex salt with aluminum ions, which allows for the detection and quantification of aluminum in a solution . On a cellular level, aluminum has been shown to cause oxidative stress, apoptosis, inflammatory events, calcium dyshomeostasis, Aβ deposition, and neurofibrillary tangle formation in the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of aluminum in aquatic systems, which would affect this compound’s ability to form a complex with aluminum ions, is dependent on several chemical factors, including pH, dissolved organic carbon (DOC) concentration, salinity, and temperature . Additionally, anthropogenic activities such as industrial, domestic, and agricultural use of aluminum-containing compounds can increase human exposure to aluminum .

Safety and Hazards

Future Directions

Aluminum-ion batteries (AIBs), which are considered as potential candidates for the next generation batteries, have gained much attention due to their low cost, safety, low dendrite formation, and long cycle life . In addition to being the third most abundant element in the Earth’s crust, aluminum is also cheap and has a high volumetric capacity of 8046 mAh cm–3 .

properties

IUPAC Name |

azane;5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O9.3H3N/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPNSHNRCQOTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | Aluminon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

569-58-4 | |

| Record name | Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triammonium 5,5'-(3-carboxylato-4-oxocyclohexa-2,5-dienylidenemethylene)disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.